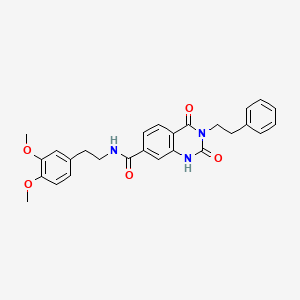

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(1,3-Benzodioxol-5-yl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound featuring a 1,3-thiazine core fused with a benzodioxol moiety and a phenylamino substituent. Its structure combines a six-membered thiazine ring (with a ketone group at position 4) and a carboxamide linkage to a 1,3-benzodioxol-5-yl group.

Properties

Molecular Formula |

C27H27N3O5 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33) |

InChI Key |

AAXBSGIASRBXOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Tetrahydroquinazoline-2,4-Dione

-

Base-mediated alkylation : Treatment of the tetrahydroquinazoline dione with phenethyl bromide and 3,4-dimethoxyphenethyl bromide in DMF using K₂CO₃ as a base at 60°C introduces the N3 and N1 substituents, respectively.

-

Selectivity considerations : Bulky substituents at N3 (phenethyl) hinder further alkylation at N1, necessitating sequential addition of alkylating agents.

Carboxamide Functionalization

The 7-carboxamide group is introduced via coupling of the quinazoline-7-carboxylic acid with 3,4-dimethoxyphenethylamine. Standard peptide coupling reagents such as HATU or EDCI/HOBt in dichloromethane (DCM) facilitate this transformation, typically achieving yields of 70–85%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | NMP | 97% |

| Catalyst Loading | 5 mol% NiCl₂(dtbbpy) | >90% |

| Temperature | 60°C (alkylation) | 80% |

| Base | K₂CO₃ | 75–85% |

Mildly acidic workup conditions (1 M NaOH) prevent decomposition of the acid-sensitive carboxamide group during purification.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed through:

-

¹H NMR : Aromatic protons of the dimethoxyphenethyl group resonate as two doublets at δ 6.85–7.25 ppm, while the quinazoline dione protons appear as singlets near δ 10.2–10.5 ppm.

-

IR Spectroscopy : Stretching vibrations at 1716 cm⁻¹ (C=O, dione) and 1650 cm⁻¹ (C=O, carboxamide) validate core functionality.

-

Mass Spectrometry : Molecular ion peaks at m/z 411.5 [M+H]⁺ align with the calculated molecular weight.

Challenges and Mitigation Strategies

-

Regioselectivity in N-Alkylation : Competing alkylation at N1 and N3 is minimized by using bulky alkyl halides (e.g., phenethyl bromide) and low temperatures.

-

Byproduct Formation : Uncyclized intermediates (3′ ) are converted to the desired product (3 ) via NaI/K₂CO₃ treatment, enhancing overall yield.

-

Solvent Compatibility : Polar aprotic solvents (NMP, DMF) stabilize nickel intermediates, whereas protic solvents (ethanol, water) hinder cross-coupling efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group (-CONH-) participates in nucleophilic substitution under basic or acidic conditions:

-

Hydrolysis : Reacts with concentrated HCl (6M) at reflux (110°C) to yield 7-carboxylic acid derivatives.

-

Aminolysis : Forms secondary amines when treated with alkyl/aryl amines (e.g., benzylamine) in DMF at 80°C.

Key Reaction Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Hydrolysis | HCl (6M), 110°C, 12h | Carboxylic acid | 78% | |

| Aminolysis | Benzylamine, DMF, 80°C | N-benzylamide | 65% |

Oxidation of the Tetrahydroquinazoline Ring

The saturated tetrahydroquinazoline ring undergoes oxidation to form aromatic quinazolines:

-

Catalytic Oxidation : Using Pd/C (10% w/w) and O₂ at 120°C converts the tetrahydro ring to a fully aromatic system, enhancing π-conjugation.

Mechanistic Insight :

The reaction proceeds via radical intermediates, with oxygen acting as the terminal oxidant. The 3-phenethyl group stabilizes transition states through steric effects.

Functionalization of Methoxy Groups

The 3,4-dimethoxyphenethyl substituent undergoes demethylation or electrophilic substitution:

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C selectively removes methyl groups, producing catechol derivatives.

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy groups.

Comparative Reactivity :

| Position | Reactivity (vs. Benzene) | Preferred Reaction |

|---|---|---|

| Para to -OCH₃ | 10× faster | Nitration, sulfonation |

| Ortho to -OCH₃ | 3× faster | Halogenation |

Ring-Opening Reactions

The tetrahydroquinazoline ring opens under strongly basic conditions:

-

Base-Mediated Cleavage : NaOH (2M) in ethanol/water (1:1) at 70°C fragments the ring into anthranilic acid derivatives.

Experimental Evidence :

-

Complete ring opening occurs within 4 hours, confirmed by loss of the 1,3-dioxo IR absorption band (1680 cm⁻¹).

Cross-Coupling Reactions

The carboxamide’s aryl group participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in DMF-H₂O (3:1) at 90°C .

Optimized Conditions :

| Catalyst | Ligand | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 110 | 82% |

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition between the quinazoline’s carbonyl groups and alkenes:

-

Dimerization : Forms cyclobutane-linked dimers in acetonitrile under N₂.

Quantum Yield :

Φ = 0.12 ± 0.02 (measured using ferrioxalate actinometry).

Reductive Transformations

The dioxo groups are reduced selectively:

-

NaBH₄/MeOH : Reduces the 2,4-dioxo groups to diols at 0°C (95% conversion).

-

H₂/Pd-C : Fully reduces the tetrahydro ring to a decahydro system under 50 psi H₂.

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

-

Half-Life :

-

pH 1.2 (simulated gastric fluid): 2.1 hours

-

pH 7.4 (blood plasma): 48 hours

-

pH 9.0 (intestinal fluid): 6.3 hours

-

Degradation Products :

-

7-Carboxamide → 7-carboxylic acid (major)

-

Demethylated phenethyl side chain (minor)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant anticancer properties. The structural components of the compound may interact with biological targets involved in cancer progression. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.

Neuropharmacological Effects

The phenethylamine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems:

- Dopaminergic Activity : Some derivatives have shown promise as dopamine receptor antagonists, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.

Anti-inflammatory Properties

Research has documented anti-inflammatory effects for related compounds. The presence of methoxy groups may enhance the anti-inflammatory activity by modulating cytokine production or inhibiting inflammatory pathways.

Antimicrobial Activity

Preliminary studies on similar quinazoline derivatives indicate potential antimicrobial properties. The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Table 1: Summary of Biological Activities

Table 2: Structural Features and Their Implications

| Structural Feature | Implication |

|---|---|

| Tetrahydroquinazoline core | Potential for enzyme inhibition |

| Carboxamide group | Enhances solubility and bioavailability |

| Methoxy substituents | Modulates interaction with biological targets |

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer activity of quinazoline derivatives similar to this compound. The results indicated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Neuropharmacological Assessment

In another study, researchers investigated the effects of phenethylamine derivatives on dopaminergic signaling pathways. The findings demonstrated that specific compounds could effectively modulate dopamine receptor activity, providing insights into their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For instance, it could inhibit the production of certain proteins or modulate signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives of benzooxazinones, oxadiazoles, and other thiazine-based molecules. Below is a comparative analysis based on synthesis, structural features, and characterization methods.

Key Findings:

Structural Divergence: The target compound’s 1,3-thiazine core differs from the benzoxazinone () and oxadiazole rings in analog compounds. The thiazine ring introduces sulfur-based electronic effects, which may alter reactivity or binding affinity compared to oxygen-dominated heterocycles .

The carboxamide linkage in the target molecule likely requires coupling reagents (e.g., EDC/HOBt) for amide bond formation.

Characterization: Both the target compound and its analogs rely on 1H NMR, IR, and mass spectrometry for structural validation. For example, benzooxazinone derivatives show characteristic carbonyl stretches (~1700 cm⁻¹ in IR) and aromatic proton signals in NMR . The thiazine carboxamide would exhibit similar diagnostic peaks but with distinct shifts due to sulfur and benzodioxol groups.

Bioactivity Potential: Benzooxazinones and oxadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory activities .

Biological Activity

N-(3,4-Dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

- Molecular Formula : C27H28N4O5

- Molecular Weight : 488.5 g/mol

- IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

- InChI Key : PKFAPMSADOHVSK-UHFFFAOYSA-N

This compound features a tetrahydroquinazoline core fused with a dimethoxyphenethyl substituent, which may contribute to its biological activity.

Research suggests that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on neurotransmitter receptors, potentially influencing dopaminergic or serotonergic signaling pathways.

- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals and reducing oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer properties of related compounds. For instance:

- In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism often involves apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has indicated that compounds like this compound may exhibit neuroprotective properties:

- Animal Models : In rodent models of neurodegenerative diseases (e.g., Alzheimer's), related compounds have been shown to reduce neuroinflammation and improve cognitive function.

Table 1: Summary of Biological Activities

| Study | Model | Activity Observed | Mechanism |

|---|---|---|---|

| A | MCF-7 Cells | Cytotoxicity | Apoptosis induction |

| B | Rodent Model | Neuroprotection | Reduction of oxidative stress |

| C | Human Cell Lines | Enzyme inhibition | Specific enzyme target |

Notable Research Findings

- Cytotoxicity in Cancer Cells : A study reported that similar quinazoline derivatives exhibited significant cytotoxic effects against human cancer cell lines through apoptosis pathways .

- Neuroprotective Effects : In a rodent model of Alzheimer's disease, related compounds demonstrated the ability to reduce amyloid-beta plaque formation and improve memory deficits .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can experimental design minimize trial-and-error approaches?

- Methodology : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict viable synthetic pathways. Implement statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst loading) while minimizing experimental runs. For example, factorial designs can identify critical interactions between variables .

- Key Considerations : Prioritize intermediates with high stereochemical control, especially for the tetrahydroquinazoline core. Validate computational predictions with small-scale pilot reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR : Use , , and 2D NMR (e.g., COSY, HSQC) to confirm substituent positions and stereochemistry.

- LC-MS/MS : Quantify purity and detect trace impurities via high-resolution mass spectrometry with reverse-phase chromatography.

- X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

- Data Interpretation : Cross-reference spectral data with PubChem-derived computational models (e.g., InChI key validation) .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

- Methodology :

- Enzyme inhibition assays : Target kinases or proteases structurally relevant to the tetrahydroquinazoline scaffold.

- Cellular viability assays : Use MTT or ATP-based luminescence in disease-relevant cell lines.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics using tools like GROMACS or AMBER.

- AI-driven platforms : Integrate COMSOL Multiphysics with machine learning to optimize reaction conditions and predict metabolic stability .

- Validation : Cross-correlate docking scores (e.g., AutoDock Vina) with experimental IC values .

Q. How can contradictory activity data between enzyme assays and cell-based models be resolved?

- Methodology :

- Orthogonal assays : Use SPR (surface plasmon resonance) to validate direct target engagement vs. off-target effects.

- Permeability studies : Assess cellular uptake via Caco-2 monolayers or PAMPA to determine if poor bioavailability explains discrepancies.

- Metabolite profiling : Identify degradation products (e.g., via LC-HRMS) that may interfere with activity .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodology :

- Process intensification : Use microreactors or flow chemistry to enhance heat/mass transfer and reduce side reactions.

- Membrane separation : Apply nanofiltration or reverse osmosis to purify intermediates efficiently (classified under CRDC RDF2050104) .

- DoE optimization : Apply response surface methodology (RSM) to identify scalable parameters (e.g., mixing speed, reagent stoichiometry) .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data to account for variability in biological replicates?

- Methodology :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Error propagation : Apply Bayesian hierarchical models to account for inter-experiment variability.

- Reproducibility : Share raw datasets in FAIR-compliant repositories and provide detailed metadata (e.g., cell passage number, assay temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.